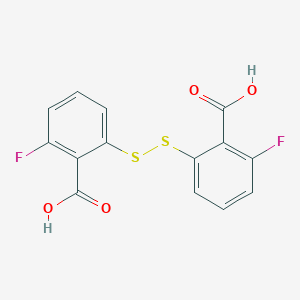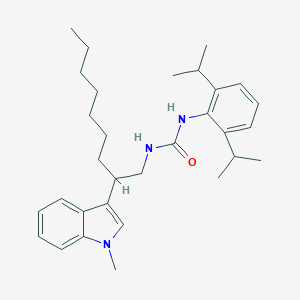
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)nonyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)nonyl)urea, commonly known as BAY 43-9006, is a chemical compound that has gained significant attention in the field of cancer research. This compound is a multi-kinase inhibitor that has been shown to have potent anti-tumor activity in preclinical studies.
Wirkmechanismus
BAY 43-9006 is a multi-kinase inhibitor that targets several signaling pathways involved in cancer cell growth and proliferation. It inhibits the RAF/MEK/ERK pathway, which is involved in cell proliferation and survival. It also inhibits the VEGF pathway, which is involved in angiogenesis, and the PDGF pathway, which is involved in tumor cell migration and invasion. By targeting these pathways, BAY 43-9006 has been shown to inhibit tumor growth and improve patient outcomes.
Biochemische Und Physiologische Effekte
BAY 43-9006 has been shown to have several biochemical and physiological effects in preclinical and clinical studies. It has been shown to inhibit tumor cell proliferation, induce apoptosis, and inhibit angiogenesis. BAY 43-9006 has also been shown to have anti-inflammatory effects and to modulate the immune response. In clinical studies, BAY 43-9006 has been shown to improve patient outcomes in several cancer types, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
Vorteile Und Einschränkungen Für Laborexperimente
BAY 43-9006 has several advantages for lab experiments. It has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. BAY 43-9006 is also readily available for purchase from several chemical suppliers. However, BAY 43-9006 has several limitations for lab experiments. It is a potent inhibitor of several signaling pathways, which may lead to off-target effects. BAY 43-9006 is also a relatively large molecule, which may limit its ability to penetrate cell membranes and reach its target.
Zukünftige Richtungen
There are several future directions for the study of BAY 43-9006. One area of interest is the development of combination therapies that include BAY 43-9006 and other targeted therapies. Another area of interest is the development of biomarkers that can predict patient response to BAY 43-9006. Additionally, there is interest in the development of new multi-kinase inhibitors that are more selective and have fewer off-target effects than BAY 43-9006. Finally, there is interest in the development of new formulations of BAY 43-9006 that may improve its pharmacokinetic properties and increase its efficacy.
Synthesemethoden
The synthesis of BAY 43-9006 involves a multistep process that begins with the reaction of 2,6-diisopropylaniline with 1-bromo-3-chloropropane in the presence of a base. The resulting product is then reacted with 1-methyl-1H-indole-3-carboxaldehyde to form the key intermediate. This intermediate is then reacted with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride and N-hydroxysuccinimide to form the final product, BAY 43-9006.
Wissenschaftliche Forschungsanwendungen
BAY 43-9006 has been extensively studied in preclinical and clinical trials for its anti-tumor activity. It has been shown to have potent inhibitory effects on several signaling pathways involved in cancer cell growth and proliferation, including the RAF/MEK/ERK pathway, the VEGF pathway, and the PDGF pathway. BAY 43-9006 has been tested in a variety of cancer types, including renal cell carcinoma, hepatocellular carcinoma, and melanoma, and has shown promising results in improving patient outcomes.
Eigenschaften
CAS-Nummer |
145131-39-1 |
|---|---|
Produktname |
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)nonyl)urea |
Molekularformel |
C31H45N3O |
Molekulargewicht |
475.7 g/mol |
IUPAC-Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[2-(1-methylindol-3-yl)nonyl]urea |
InChI |
InChI=1S/C31H45N3O/c1-7-8-9-10-11-15-24(28-21-34(6)29-19-13-12-16-27(28)29)20-32-31(35)33-30-25(22(2)3)17-14-18-26(30)23(4)5/h12-14,16-19,21-24H,7-11,15,20H2,1-6H3,(H2,32,33,35) |
InChI-Schlüssel |
RWYJLSJUTLZODA-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C |
Kanonische SMILES |
CCCCCCCC(CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C |
Synonyme |
3-(2,6-dipropan-2-ylphenyl)-1-[2-(1-methylindol-3-yl)nonyl]urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



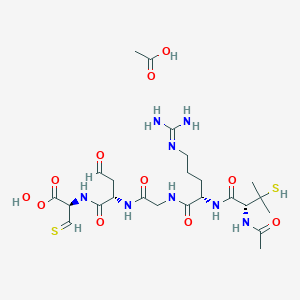



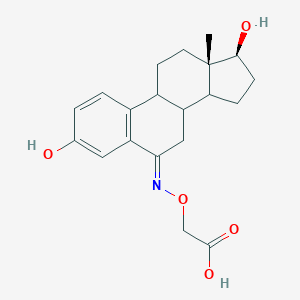
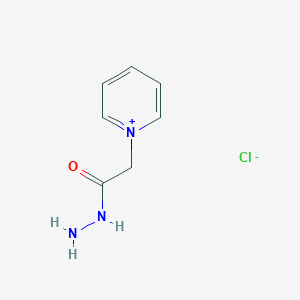

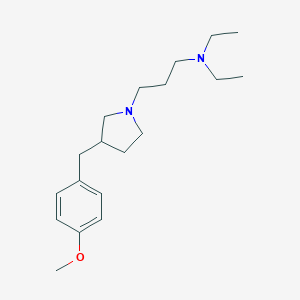
![tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)](/img/structure/B122445.png)


